Dimyristoylphosphatididyl ddT (liposomal formulation)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimyristoylphosphatididyl ddT (liposomal formulation) is a specialized compound used in various scientific and medical applications. This compound is encapsulated within liposomes, which are spherical vesicles composed of phospholipid bilayers. Liposomal formulations enhance the stability, bioavailability, and targeted delivery of the encapsulated compound, making them highly effective in therapeutic and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Dimyristoylphosphatididyl ddT (liposomal formulation) involves the synthesis of dimyristoylphosphatididyl ddT followed by its encapsulation within liposomes. The synthetic route typically includes the following steps:

Synthesis of Dimyristoylphosphatididyl ddT: This involves the esterification of myristic acid with phosphatidyl ddT under controlled conditions.

Encapsulation in Liposomes: The synthesized compound is then encapsulated within liposomes using techniques such as thin-film hydration, reverse-phase evaporation, or microfluidic methods

Industrial Production Methods

Industrial production of liposomal formulations involves large-scale processes that ensure consistency, stability, and high encapsulation efficiency. Techniques such as high-pressure homogenization, extrusion, and freeze-thaw cycles are commonly used to produce liposomes with uniform size and encapsulation properties .

Chemical Reactions Analysis

Types of Reactions

Dimyristoylphosphatididyl ddT (liposomal formulation) can undergo various chemical reactions, including:

Oxidation: The phospholipid components can be susceptible to oxidation, especially in the presence of reactive oxygen species.

Hydrolysis: The ester bonds in the phospholipids can be hydrolyzed under acidic or basic conditions.

Substitution: Functional groups on the phospholipids can undergo substitution reactions with suitable reagents

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Hydrolysis: Acidic or basic solutions.

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Oxidized phospholipids.

Hydrolysis: Free fatty acids and lysophospholipids.

Substitution: Modified phospholipids with new functional groups

Scientific Research Applications

Dimyristoylphosphatididyl ddT (liposomal formulation) has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.

Biology: Employed in cell culture studies to investigate cellular uptake and intracellular trafficking of liposomal drugs.

Medicine: Utilized in drug delivery systems to enhance the therapeutic efficacy and reduce the toxicity of encapsulated drugs.

Industry: Applied in the formulation of cosmetics and nutraceuticals to improve the stability and bioavailability of active ingredients

Mechanism of Action

The mechanism of action of Dimyristoylphosphatididyl ddT (liposomal formulation) involves the following steps:

Encapsulation: The compound is encapsulated within the liposomal bilayer, protecting it from degradation.

Targeted Delivery: The liposomes can be engineered to target specific cells or tissues, enhancing the delivery of the encapsulated compound.

Release: Upon reaching the target site, the liposomes release the encapsulated compound, which then exerts its therapeutic or biological effects.

Molecular Targets and Pathways: The encapsulated compound interacts with specific molecular targets and pathways, depending on its nature and intended application

Comparison with Similar Compounds

Dimyristoylphosphatididyl ddT (liposomal formulation) can be compared with other similar compounds, such as:

Liposomal Doxorubicin: Used in cancer therapy for its enhanced delivery and reduced toxicity.

Liposomal Amphotericin B: Employed in antifungal treatments with improved efficacy and reduced side effects.

Liposomal Curcumin: Utilized in anti-inflammatory and anticancer research for its enhanced bioavailability

Uniqueness

Dimyristoylphosphatididyl ddT (liposomal formulation) is unique due to its specific lipid composition and encapsulation properties, which provide enhanced stability, targeted delivery, and controlled release compared to other liposomal formulations .

Properties

CAS No. |

128008-47-9 |

|---|---|

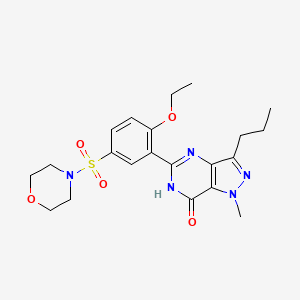

Molecular Formula |

C41H73N2O11P |

Molecular Weight |

801.0 g/mol |

IUPAC Name |

[(2S)-3-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |

InChI |

InChI=1S/C41H73N2O11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-38(44)50-31-36(54-39(45)27-25-23-21-19-17-15-13-11-9-7-5-2)33-52-55(48,49)51-32-35-28-29-37(53-35)43-30-34(3)40(46)42-41(43)47/h30,35-37H,4-29,31-33H2,1-3H3,(H,48,49)(H,42,46,47)/t35-,36-,37+/m0/s1 |

InChI Key |

YGOZVTNYSOWSND-AGSXMJPOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC[C@@H]1CC[C@@H](O1)N2C=C(C(=O)NC2=O)C)OC(=O)CCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1CCC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)CCCCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]](/img/structure/B12785227.png)